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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B225799 Get Quote

Technical Support Center: NSC 109555
This technical support center provides essential information for researchers, scientists, and

drug development professionals utilizing NSC 109555 in their experiments. Here you will find

troubleshooting guides and frequently asked questions to address potential off-target effects

and ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of NSC 109555?

NSC 109555 is an ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key

serine/threonine kinase involved in the DNA damage response pathway.[1] It has a reported

IC50 of approximately 200-240 nM for Chk2 in cell-free kinase assays.

Q2: I am observing unexpected cellular phenotypes in my experiments with NSC 109555. What

could be the cause?

Unexpected phenotypes may arise from the off-target effects of NSC 109555. While it is a

potent Chk2 inhibitor, it is known to inhibit other kinases at higher concentrations. Additionally,

its chemical structure as a bis-guanylhydrazone raises the possibility of interactions with DNA

and interference with polyamine metabolism.

Q3: What are the known kinase off-targets of NSC 109555?
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NSC 109555 has been shown to inhibit a panel of other kinases, with the most notable off-

targets being Brk, c-Met, IGFR, and LCK. The IC50 values for these kinases are significantly

higher than for Chk2, indicating lower potency. For a detailed summary of the quantitative data,

please refer to Table 1.

Q4: How can I determine if the observed effects in my experiment are due to Chk2 inhibition or

off-target effects?

To dissect on-target versus off-target effects, a series of control experiments are

recommended. Please refer to the Troubleshooting Guide section for detailed protocols and

strategies, including the use of structurally unrelated Chk2 inhibitors, and cellular thermal shift

assays.

Q5: Are there any non-kinase off-target effects I should be aware of?

The bis-guanylhydrazone scaffold of NSC 109555 is known to be associated with DNA binding,

potentially through intercalation.[2] While direct evidence for NSC 109555 binding to DNA is

limited, this possibility should be considered. Furthermore, some bis(guanylhydrazone)s have

been reported to interfere with polyamine metabolism.[3] Researchers should be mindful of

these potential non-kinase-mediated effects.

Quantitative Data Summary
The following table summarizes the known in vitro inhibitory activities of NSC 109555 against

its primary target and key off-target kinases.

Target IC50 (nM) Assay Type Reference

Chk2 200 - 240 Cell-free kinase assay [1]

Brk 210 Cell-free kinase assay

c-Met 6,000 Cell-free kinase assay

IGFR 7,400 Cell-free kinase assay

LCK 7,100 Cell-free kinase assay
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Table 1: In Vitro Kinase Inhibitory Activity of NSC 109555. This table provides a summary of the

half-maximal inhibitory concentrations (IC50) of NSC 109555 against its intended target, Chk2,

and several identified off-target kinases.

Troubleshooting Guide
This guide provides structured advice for addressing specific issues that may arise during

experiments with NSC 109555.

Issue 1: Observed cellular phenotype is inconsistent with known Chk2 function.

Possible Cause: The phenotype may be driven by one or more of the known off-target

kinases (Brk, c-Met, IGFR, LCK) or other, as-yet-unidentified off-targets.

Troubleshooting Steps:

Validate with a Structurally Unrelated Chk2 Inhibitor: Use a different, well-characterized

Chk2 inhibitor with a distinct chemical scaffold. If the phenotype is not replicated, it

strongly suggests an off-target effect of NSC 109555.

Perform a Dose-Response Analysis: Carefully titrate NSC 109555 in your cellular assay.

On-target effects should typically occur at concentrations closer to the Chk2 IC50, while

off-target effects will likely require higher concentrations.

Investigate Downstream Signaling of Off-Targets: Use techniques like Western blotting to

examine the phosphorylation status of key downstream effectors of Brk, c-Met, IGFR, and

LCK signaling pathways. An alteration in these pathways upon NSC 109555 treatment

would indicate off-target engagement.

Issue 2: Concern about potential DNA binding or interference with polyamine metabolism.

Possible Cause: The bis-guanylhydrazone structure of NSC 109555 may lead to non-specific

interactions with nucleic acids or interference with polyamine-related cellular processes.[2][3]

Troubleshooting Steps:

DNA Interaction Assay: Perform in vitro assays such as UV-visible spectroscopy,

fluorescence spectroscopy with a DNA-intercalating dye (e.g., ethidium bromide), or
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circular dichroism to assess direct binding of NSC 109555 to DNA.[4][5]

Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target

engagement in a cellular context. A shift in the thermal stability of DNA-associated proteins

or enzymes involved in polyamine metabolism upon NSC 109555 treatment could suggest

an interaction.

Measure Polyamine Levels: Utilize HPLC or other analytical methods to quantify

intracellular polyamine levels (e.g., putrescine, spermidine, spermine) in cells treated with

NSC 109555.

Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Profiling

This protocol provides a general framework for determining the IC50 of NSC 109555 against a

panel of kinases using a luminescence-based assay (e.g., ADP-Glo™).

Reagents:

Recombinant kinase (e.g., Brk, c-Met, IGFR, LCK)

Kinase-specific substrate

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP at a concentration near the Km for each kinase

NSC 109555 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

Prepare serial dilutions of NSC 109555 in kinase assay buffer. The final DMSO

concentration should be kept constant across all wells (typically ≤1%).

In a 384-well plate, add the diluted NSC 109555 or vehicle control (DMSO).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b225799?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20662555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7125601/
https://www.benchchem.com/product/b225799?utm_src=pdf-body
https://www.benchchem.com/product/b225799?utm_src=pdf-body
https://www.benchchem.com/product/b225799?utm_src=pdf-body
https://www.benchchem.com/product/b225799?utm_src=pdf-body
https://www.benchchem.com/product/b225799?utm_src=pdf-body
https://www.benchchem.com/product/b225799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b225799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the recombinant kinase and its specific substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™

Kinase Assay manufacturer's protocol.

Luminescence is proportional to kinase activity. Calculate the percent inhibition for each

NSC 109555 concentration and determine the IC50 value using non-linear regression

analysis.

Protocol 2: Cell-Based Assay for c-Met Inhibition

This protocol describes a method to assess the inhibitory effect of NSC 109555 on c-Met

signaling in a cellular context.[6][7]

Reagents:

Human cancer cell line with detectable c-Met expression (e.g., HT29, MKN-45).

Cell culture medium and supplements.

NSC 109555.

Hepatocyte Growth Factor (HGF), the ligand for c-Met.

Lysis buffer with protease and phosphatase inhibitors.

Antibodies for Western blotting: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a

loading control (e.g., β-actin).

Procedure:

Plate cells and allow them to adhere overnight.

Serum-starve the cells for 4-6 hours.
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Pre-treat the cells with various concentrations of NSC 109555 for 1-2 hours.

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

Wash the cells with ice-cold PBS and lyse them.

Determine protein concentration of the lysates.

Perform SDS-PAGE and Western blotting using the specified antibodies.

Quantify the band intensities to determine the effect of NSC 109555 on HGF-induced c-

Met phosphorylation.
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Figure 1: On- and off-target signaling of NSC 109555.
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Figure 2: A logical workflow for troubleshooting unexpected results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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